molecular formula C5H9F2NO2 B7895295 Methyl 2-amino-4,4-difluorobutanoate

Methyl 2-amino-4,4-difluorobutanoate

Cat. No.: B7895295
M. Wt: 153.13 g/mol
InChI Key: XPDDUHZHOWSLCC-UHFFFAOYSA-N
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Description

Methyl 2-amino-4,4-difluorobutanoate: is an organic compound with the molecular formula C5H9F2NO2 It is a derivative of butanoic acid, featuring an amino group and two fluorine atoms on the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-4,4-difluorobutanoate typically involves the alkylation of glycine derivatives with fluorinated alkyl halides. One common method includes the formation of a Schiff base with glycine, followed by alkylation with a fluorinated alkyl iodide under basic conditions. The resultant product is then hydrolyzed to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar routes as described above. The use of recyclable chiral auxiliaries and nickel complexes can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-4,4-difluorobutanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 2-amino-4,4-difluorobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-4,4-difluorobutanoate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl 2-amino-4,4-difluorobutanoate hydrochloride
  • Methyl 2-amino-4,5-difluorobenzoate
  • Methyl 2-amino-4-fluorobenzoate

Comparison: this compound is unique due to the presence of two fluorine atoms on the fourth carbon, which can significantly influence its chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities and reactivity profiles, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

methyl 2-amino-4,4-difluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO2/c1-10-5(9)3(8)2-4(6)7/h3-4H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDDUHZHOWSLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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